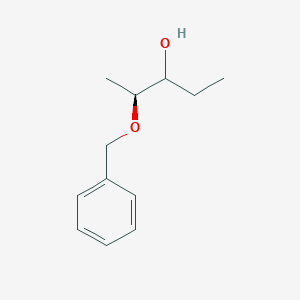
(2S)-2-Benzyloxypentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Benzyloxypentan-3-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a benzyloxy group attached to the second carbon of a pentanol chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyloxypentan-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-pentanol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-2-pentanol is protected using a benzyl group through a benzylation reaction. This is achieved by reacting (S)-2-pentanol with benzyl chloride in the presence of a base like sodium hydride.
Oxidation and Reduction: The protected intermediate is then subjected to oxidation to form a ketone, followed by reduction to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the benzylation and subsequent oxidation-reduction steps.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Benzyloxypentan-3-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, substituted alcohols, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S)-2-Benzyloxypentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Benzyloxypentan-3-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic transformations and receptor binding, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Benzyloxypentan-3-ol: The enantiomer of (2S)-2-Benzyloxypentan-3-ol, differing in the spatial arrangement of atoms.
2-Benzyloxy-3-pentanol: A structural isomer with the benzyloxy group attached to a different carbon.
2-Benzyloxy-1-pentanol: Another isomer with the benzyloxy group on the first carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
1822329-44-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2S)-2-phenylmethoxypentan-3-ol |
InChI |
InChI=1S/C12H18O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m0/s1 |
Clé InChI |
YSEVMLVOZYRPFK-NUHJPDEHSA-N |
SMILES isomérique |
CCC([C@H](C)OCC1=CC=CC=C1)O |
SMILES canonique |
CCC(C(C)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
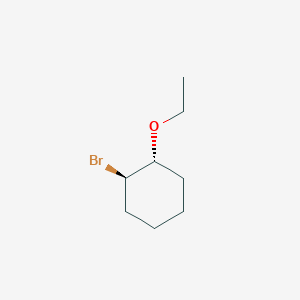
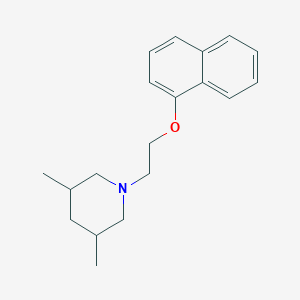
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
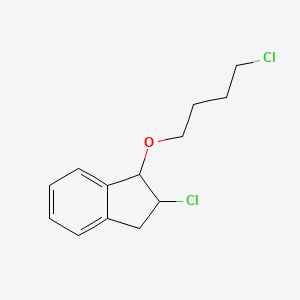

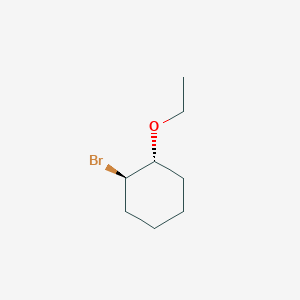
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)
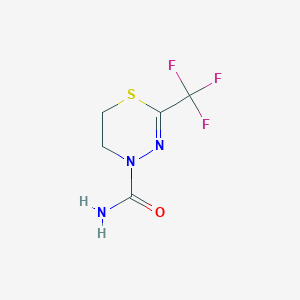
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
